Cas no 1340512-06-2 (1-(3,5-Difluorophenyl)cyclohexanol)
1-(3,5-Difluorophenyl)cyclohexanol Chemical and Physical Properties
Names and Identifiers
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- 1-(3,5-Difluorophenyl)cyclohexanol
- 1-(3,5-DIFLUOROPHENYL)CYCLOHEXAN-1-OL
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- Inchi: 1S/C12H14F2O/c13-10-6-9(7-11(14)8-10)12(15)4-2-1-3-5-12/h6-8,15H,1-5H2
- InChI Key: WRLFIHJXZDPITP-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1)C1(CCCCC1)O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 204
- XLogP3: 2.8
- Topological Polar Surface Area: 20.2
1-(3,5-Difluorophenyl)cyclohexanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019123670-1g |
1-(3,5-Difluorophenyl)cyclohexanol |
1340512-06-2 | 97% | 1g |
537.04 USD | 2021-06-16 |
1-(3,5-Difluorophenyl)cyclohexanol Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 1-(3,5-Difluorophenyl)cyclohexanol
Introduction to 1-(3,5-Difluorophenyl)cyclohexanol (CAS No. 1340512-06-2)
1-(3,5-Difluorophenyl)cyclohexanol, identified by the Chemical Abstracts Service Number (CAS No.) 1340512-06-2, is a fluorinated aromatic alcohol that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural motif—a cyclohexanol moiety linked to a 3,5-difluorophenyl group—exhibits a distinct set of chemical and biological properties that make it a promising candidate for further exploration in drug discovery and development.
The presence of fluorine atoms at the 3 and 5 positions of the phenyl ring introduces significant electronic and steric effects, which can modulate the reactivity, solubility, and metabolic stability of the molecule. These fluorine substituents are well-known in medicinal chemistry for their ability to enhance binding affinity, improve pharmacokinetic profiles, and increase metabolic resistance. The cyclohexanol backbone provides a flexible, three-dimensional structure that can interact favorably with biological targets, making 1-(3,5-Difluorophenyl)cyclohexanol a versatile scaffold for designing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of 1-(3,5-Difluorophenyl)cyclohexanol with greater accuracy. Studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in various diseases. For instance, preliminary computational studies have indicated that it could interact with enzymes involved in inflammation pathways, potentially making it a valuable candidate for developing anti-inflammatory therapies.
Moreover, the structural features of 1-(3,5-Difluorophenyl)cyclohexanol make it an attractive building block for further derivatization. By modifying the substituents on the cyclohexanol or phenyl ring, chemists can fine-tune its biological activity to target specific disease mechanisms. This flexibility has led to increased interest in exploring its potential as a lead compound for drug development.
In the realm of drug discovery, fluorinated compounds have demonstrated remarkable success across multiple therapeutic areas. The ability of fluorine atoms to influence molecular properties such as lipophilicity, polarizability, and hydrogen bonding has been leveraged to design drugs with improved efficacy and reduced side effects. 1-(3,5-Difluorophenyl)cyclohexanol aligns with this trend, offering a promising starting point for developing next-generation pharmaceuticals.
One of the most compelling aspects of 1-(3,5-Difluorophenyl)cyclohexanol is its potential role in addressing unmet medical needs. With an aging global population and the rise of chronic diseases, there is a continuous demand for innovative therapeutic solutions. This compound represents a unique opportunity to contribute to this effort by serving as a precursor for novel drug candidates.
The synthesis of 1-(3,5-Difluorophenyl)cyclohexanol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct its complex framework efficiently. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore the expertise required to manipulate such intricate molecular structures.
As research progresses, collaborations between academic institutions and pharmaceutical companies are expected to accelerate the exploration of 1-(3,5-Difluorophenyl)cyclohexanol's therapeutic potential. Such partnerships can facilitate rapid translation of laboratory findings into clinical applications, bringing new treatments to patients in need.
The growing body of literature on fluorinated compounds underscores their importance in modern drug design. 1-(3,5-Difluorophenyl)cyclohexanol exemplifies how strategic incorporation of fluorine atoms can lead to molecules with enhanced pharmacological properties. This has spurred interest among researchers who are keen on harnessing its full potential.
In conclusion,1-(3,5-Difluorophenyl)cyclohexanol (CAS No. 1340512-06-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities position it as a valuable asset in the quest for novel therapeutic agents. As further research unfolds,this compound is poised to play a pivotal role in addressing some of today's most pressing medical challenges.
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